An In-depth Technical Guide to Ethyl 2-chloro-5-methylnicotinate
An In-depth Technical Guide to Ethyl 2-chloro-5-methylnicotinate
CAS Number: 894074-85-2
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 2-chloro-5-methylnicotinate is a substituted pyridine derivative that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, possessing an ester, a chloro leaving group, and a methyl-substituted pyridine ring, makes it a versatile building block for the construction of diverse molecular scaffolds. The strategic placement of the chloro group at the 2-position of the pyridine ring activates it for nucleophilic substitution, while the ester and methyl groups offer further sites for chemical modification. This guide provides a comprehensive overview of the synthesis, properties, applications, and safe handling of Ethyl 2-chloro-5-methylnicotinate, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
| Property | Value (Estimated) | Source |
| CAS Number | 894074-85-2 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred |
| Boiling Point | >280 °C at 760 mmHg (based on isomer) | [2] |
| Density | ~1.2 g/cm³ (based on isomer) | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |
Synthesis of Ethyl 2-chloro-5-methylnicotinate
A definitive, step-by-step synthesis protocol for Ethyl 2-chloro-5-methylnicotinate is not widely published. However, a plausible and efficient route can be designed based on established methods for the synthesis of analogous 2-chloronicotinates. The most common approach involves the chlorination of the corresponding 2-hydroxypyridine precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-hydroxy-5-methylnicotinic acid:
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Esterification: The carboxylic acid is first converted to its ethyl ester.
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Chlorination: The hydroxyl group at the 2-position of the pyridine ring is then replaced by a chlorine atom.
Caption: Proposed synthesis of Ethyl 2-chloro-5-methylnicotinate.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of similar 2-chloronicotinic acid derivatives.[3][4]
Step 1: Esterification of 2-hydroxy-5-methylnicotinic acid
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To a solution of 2-hydroxy-5-methylnicotinic acid (1 mole) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 mole).
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 2-hydroxy-5-methylnicotinate.
Step 2: Chlorination of Ethyl 2-hydroxy-5-methylnicotinate
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To the crude Ethyl 2-hydroxy-5-methylnicotinate (1 mole), add phosphorus oxychloride (POCl₃, 3-5 moles) slowly at 0 °C.
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After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 5 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure Ethyl 2-chloro-5-methylnicotinate.
Analytical Characterization
For quality control and characterization of Ethyl 2-chloro-5-methylnicotinate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.
Proposed HPLC Method
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Proposed GC Method
| Parameter | Condition |
| Instrument | Agilent 7890B GC System with FID or equivalent |
| Column | DB-5 or equivalent capillary column (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Injection Mode | Split |
Applications in Drug Development
Ethyl 2-chloro-5-methylnicotinate is a valuable building block for the synthesis of pharmacologically active molecules. The 2-chloro substituent is a versatile handle for introducing various nucleophiles, leading to the construction of diverse heterocyclic systems.
Role as a Precursor to Nevirapine Analogues
One of the significant applications of related 2-chloronicotinic acid derivatives is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine.[5][6] Ethyl 2-chloro-5-methylnicotinate can serve as a starting material for the synthesis of novel Nevirapine analogues, which are investigated for improved efficacy, resistance profiles, and reduced side effects.[7][8]
The general synthetic strategy involves the condensation of the 2-chloronicotinate derivative with a suitable aminopyridine, followed by cyclization to form the core diazepine ring structure of Nevirapine.
Caption: General scheme for the synthesis of Nevirapine analogues.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
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Inhalation: Avoid inhaling vapors or dust.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry place away from incompatible materials.
Based on related compounds, the primary hazards are likely to be:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Conclusion
Ethyl 2-chloro-5-methylnicotinate is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on available information and established chemical principles. Researchers and developers can utilize this information to explore its synthetic utility and to design novel compounds with potential therapeutic applications. As with any chemical reagent, it is imperative to handle Ethyl 2-chloro-5-methylnicotinate with appropriate safety precautions.
References
Sources
- 1. vwr.com [vwr.com]
- 2. Ethyl 2-chloro-5-methylisonicotinate (850080-86-3) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. scite.ai [scite.ai]
- 7. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
